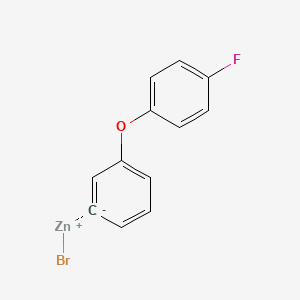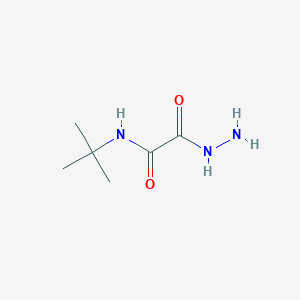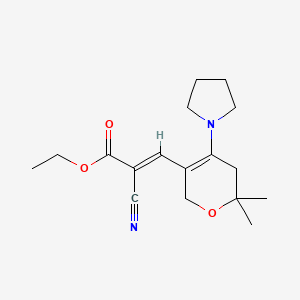
4-amino-N,N-dibutylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N,N-dibutylbenzamide is an organic compound with the molecular formula C13H20N2O It is a derivative of benzamide, featuring an amino group at the para position and two butyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-dibutylbenzamide typically involves the condensation of 4-aminobenzoic acid with dibutylamine. This reaction can be catalyzed by various agents, such as carbodiimides or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, under mild conditions to prevent the decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentration, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
4-amino-N,N-dibutylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitrobenzamides.
Reduction: Aminobenzylamines.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
4-amino-N,N-dibutylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-amino-N,N-dibutylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-amino-N,N-dimethylbenzamide: Similar structure but with dimethyl groups instead of dibutyl groups.
4-amino-N,N-diethylbenzamide: Features diethyl groups instead of dibutyl groups.
4-amino-N,N-dipropylbenzamide: Contains dipropyl groups instead of dibutyl groups.
Uniqueness
4-amino-N,N-dibutylbenzamide is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological targets. The presence of butyl groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
特性
分子式 |
C15H24N2O |
|---|---|
分子量 |
248.36 g/mol |
IUPAC名 |
4-amino-N,N-dibutylbenzamide |
InChI |
InChI=1S/C15H24N2O/c1-3-5-11-17(12-6-4-2)15(18)13-7-9-14(16)10-8-13/h7-10H,3-6,11-12,16H2,1-2H3 |
InChIキー |
MUNLJEXNFFJUDJ-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


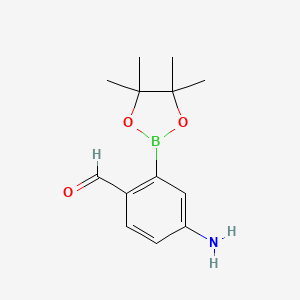
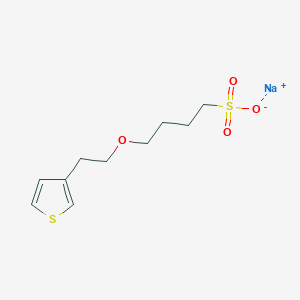
![2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol](/img/structure/B14884824.png)

![tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate](/img/structure/B14884873.png)


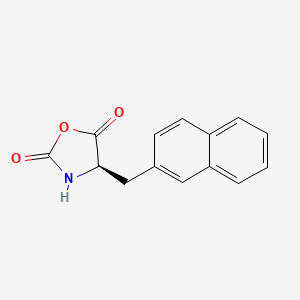
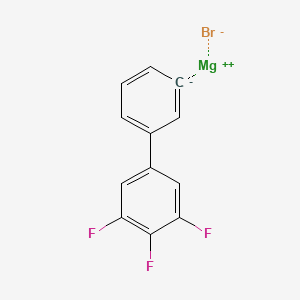

![Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium](/img/structure/B14884904.png)
